N'-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide
Overview
Description
N’-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a nitro group, a phenoxy group, and an acetyl group attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide typically involves the condensation of 4-nitrobenzoic acid hydrazide with 4-methylphenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-amino-N’-[(4-methylphenoxy)acetyl]benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N’-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The phenoxy and acetyl groups may also contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-methylphenoxyacetic acid: Shares the phenoxy group but lacks the nitro and hydrazide functionalities.
4-nitrobenzoic acid hydrazide: Contains the nitro and hydrazide groups but lacks the phenoxy and acetyl functionalities.
Uniqueness
N’-[(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and a potential candidate for drug development .
Properties
IUPAC Name |
N'-[2-(4-methylphenoxy)acetyl]-4-nitrobenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-11-2-8-14(9-3-11)24-10-15(20)17-18-16(21)12-4-6-13(7-5-12)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCZASMSQPTTHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396800 | |
Record name | ST50182908 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5362-22-1 | |
Record name | ST50182908 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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